![molecular formula C12H16N2O4 B13420098 Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate CAS No. 4815-67-2](/img/structure/B13420098.png)
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is an organic compound known for its utility in various chemical syntheses. It is often used as a protected form of ammonia in the synthesis of primary amines. The compound is characterized by its molecular formula C10H13NO3 and is known for its stability and reactivity in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxyethylamine. This reaction proceeds under mild conditions and does not require an inert atmosphere . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHCH}_2\text{CH}_2\text{OH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state of reactants and products, minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Benzyl N-{[(2-oxoethyl)carbamoyl]methyl}carbamate.
Reduction: Benzyl N-{[(2-aminoethyl)carbamoyl]methyl}carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Utilized in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves its interaction with various molecular targets during chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form stable products. The hydroxyl and carbamate groups play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Benzyl carbamate: Similar in structure but lacks the hydroxyethyl group.
Ethyl N-(2-hydroxyethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group.
Uniqueness: Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is unique due to its combination of a benzyl group and a hydroxyethyl group, which provides distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Propiedades
Número CAS |
4815-67-2 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
benzyl N-[2-(2-hydroxyethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c15-7-6-13-11(16)8-14-12(17)18-9-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17) |
Clave InChI |
JUZSJXKATUCDAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


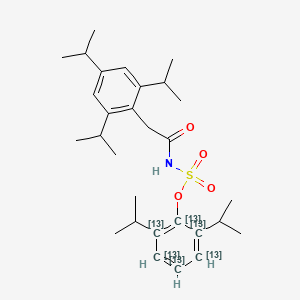
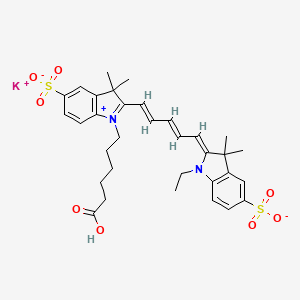
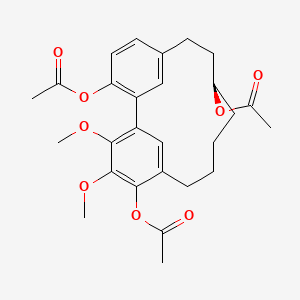
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
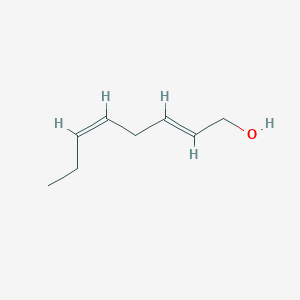
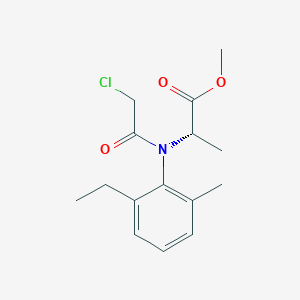
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
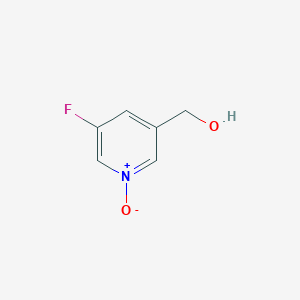
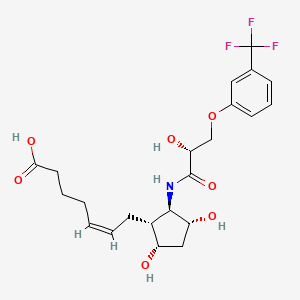
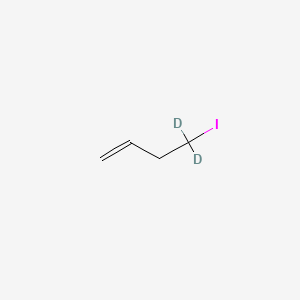
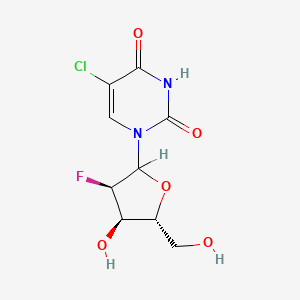
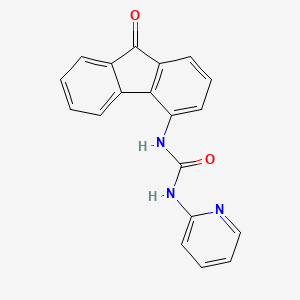

![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
